molecular formula C7H9Cl2N3 B12916399 4,6-Dichloro-2-propylpyrimidin-5-amine CAS No. 61456-97-1

4,6-Dichloro-2-propylpyrimidin-5-amine

Cat. No.: B12916399
CAS No.: 61456-97-1
M. Wt: 206.07 g/mol
InChI Key: FXNOWTILMCMPCQ-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-propylpyrimidin-5-amine is an organic compound with the molecular formula C7H9Cl2N3S. It is a pyrimidine derivative, characterized by the presence of two chlorine atoms at positions 4 and 6, a propyl group at position 2, and an amine group at position 5. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including anticoagulant drugs like Ticagrelor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-propylpyrimidin-5-amine typically involves the reaction of 4,6-dichloropyrimidine with propylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-propylpyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

  • Substituted pyrimidines with various functional groups.
  • Oxidized products like sulfoxides and sulfones.
  • Reduced amines .

Scientific Research Applications

4,6-Dichloro-2-propylpyrimidin-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-propylpyrimidin-5-amine is primarily related to its role as an intermediate in drug synthesis. In the case of Ticagrelor, it acts by inhibiting the P2Y12 receptor on platelets, preventing platelet aggregation and thrombus formation. The molecular targets and pathways involved include the inhibition of ADP-induced platelet activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-2-propylpyrimidin-5-amine is unique due to its specific substitution pattern, which makes it a valuable intermediate in the synthesis of anticoagulant drugs. Its ability to undergo various chemical reactions also adds to its versatility in organic synthesis .

Properties

CAS No.

61456-97-1

Molecular Formula

C7H9Cl2N3

Molecular Weight

206.07 g/mol

IUPAC Name

4,6-dichloro-2-propylpyrimidin-5-amine

InChI

InChI=1S/C7H9Cl2N3/c1-2-3-4-11-6(8)5(10)7(9)12-4/h2-3,10H2,1H3

InChI Key

FXNOWTILMCMPCQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(C(=N1)Cl)N)Cl

Origin of Product

United States

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